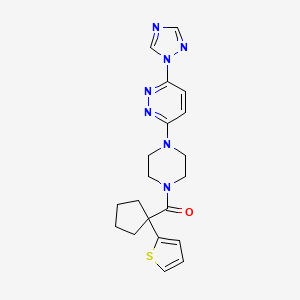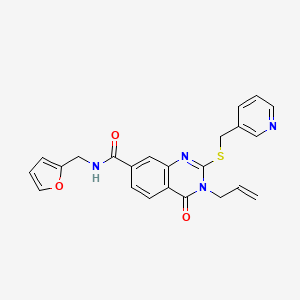![molecular formula C21H21FN4O2 B2506436 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1788830-92-1](/img/structure/B2506436.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, which can be inferred from the synthesis of similar compounds. For instance, the synthesis of related pyrano[2,3-c]pyridine carboxamides was achieved by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by a reaction with aromatic amines to yield a series of carboxamides with significant antimicrobial activity . Similarly, the synthesis of a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was performed using a multi-step nucleophilic substitution reaction starting from commercially available precursors, followed by ester hydrolysis, with a total yield of 48.8% .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the crystal and molecular structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined using single-crystal X-ray diffraction, NMR, and MS, revealing a monoclinic space group and the absolute configuration of the chiral center . Another compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was also characterized by NMR, FT-IR, MS, and single-crystal X-ray structural analysis, with the crystal structure being consistent with the molecular structure optimized using DFT .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that nucleophilic substitution reactions are key in forming the carboxamide linkage. The reactivity of the compounds can be further understood by their interaction with biological targets. For instance, the anti-proliferative activity of a similar compound on A375 cells was studied, showing an inhibition rate at a concentration of 5 μM of 12.89%, and molecular docking was used to analyze the binding mode with PI3Kγ .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of hydrogen bonds in the crystal structure suggests a propensity for these compounds to form stable solid-state structures . The antimicrobial activity of the synthesized carboxamides indicates that these compounds have significant biological properties, with MIC values in the range of 12.5-25 micrograms/mL, which is comparable or even better than standard drugs .
Applications De Recherche Scientifique
Research on Kinase Inhibition
The compound has been investigated for its potential as a selective and orally efficacious inhibitor of the Met kinase superfamily. A study on substituted derivatives identified them as potent Met kinase inhibitors, improving enzyme potency and kinase selectivity. This research highlighted the compound's role in tumor stasis in Met-dependent human gastric carcinoma models following oral administration, leading to its advancement into clinical trials (Schroeder et al., 2009).
Material Science Applications
In material science, derivatives of the compound have been synthesized for the development of new aromatic polyamides. These polymers, known for their inherent viscosities, solubility in organic solvents, and ability to form transparent, flexible films, have applications in various fields including electronics and coatings (Hsiao et al., 1999).
Anticancer and Antimicrobial Research
The compound and its derivatives have been explored for anticancer and antimicrobial activities. For instance, studies on its effects on non-linear optical properties and molecular docking analyses have shown potential interactions that could inhibit tubulin polymerization, contributing to anticancer activity (Jayarajan et al., 2019). Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives demonstrated significant antitubercular and antibacterial activities, suggesting their potential as molecular scaffolds for these applications (Bodige et al., 2019).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of this compound, revealing its utility as a key intermediate in pharmaceutical development. For example, its practical synthesis has been detailed, providing insights into pharmaceutical manufacturing processes (Wang et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatocyte growth factor receptor (HGFR) . HGFR is a protein that plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
It is believed that the compound interacts with hgfr, potentially altering its function
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-4-6-18(7-5-17)26-14-16(13-19(26)27)21(28)24-10-2-11-25-12-8-15-3-1-9-23-20(15)25/h1,3-9,12,16H,2,10-11,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQISIKUFZBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)


![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)
